
D-Homocystine
Overview
Description
D-Homocystine is an organosulfur compound with the formula (HO₂CCH(NH₂)CH₂CH₂S)₂. It is a dimer of homocysteine, connected by a disulfide bond. This compound is significant in biochemistry and medicine due to its role in various metabolic pathways and its association with certain genetic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Homocystine can be synthesized from methionine through a series of chemical reactions. One common method involves heating methionine with sulfuric acid and a halogen acid at temperatures between 100 to 150 degrees Celsius for 0.5 to 20 hours. The reaction mixture is then cooled, and the sulfuric acid is reclaimed through dialysis until the isoelectric point of this compound is reached. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to eliminate pollutants, recycle useful materials, and reduce preparation costs. This involves using high concentrations of sulfuric acid and halogen acids, followed by efficient recovery and purification steps .
Chemical Reactions Analysis
Types of Reactions
D-Homocystine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form homocysteic acid.
Reduction: It can be reduced to yield homocysteine.
Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Homocysteic acid.
Reduction: Homocysteine.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
Cardiovascular Health
Role in Cardiovascular Disease
D-Homocystine has been studied extensively in the context of cardiovascular health. Elevated homocysteine levels are recognized as independent risk factors for cardiovascular diseases, including coronary artery disease and stroke. A meta-analysis indicated that higher homocysteine levels correlate with increased all-cause mortality and cardiovascular events .
Mechanisms of Action
- Oxidative Stress : this compound contributes to oxidative stress, leading to endothelial dysfunction and vascular damage. Studies show that prolonged exposure to homocysteine increases reactive oxygen species (ROS) production, which can result in cellular damage .
- Genotoxic Stress : Research indicates that this compound induces genotoxic stress, as evidenced by DNA fragmentation assays. This effect is particularly pronounced after extended exposure periods .
Table 1: Relationship Between Homocysteine Levels and Cardiovascular Risk
Study | Population | Findings |
---|---|---|
Meta-analysis | Positive correlation between homocysteine levels and all-cause mortality | |
Observational | Elevated homocysteine as a predictor for cardiovascular disease |
Neurobiology
Neurotoxic Effects
This compound's neurotoxic potential has been explored in various studies. It has been shown to affect neuronal activity significantly, with dose-dependent excitatory effects observed in cerebral neurons . This excitatory action may contribute to neurological symptoms associated with amino acid metabolism disorders.
Case Studies
- Stroke Severity : A study examined the impact of serum homocysteine levels on stroke severity, finding significant correlations between elevated homocysteine and worse functional outcomes post-stroke .
- Vitamin B12 Deficiency : Research suggests that this compound may serve as a marker for vitamin B12 deficiency-related neurological disorders, emphasizing its role in neurodegenerative conditions .
Table 2: Neurobiological Implications of this compound
Study | Findings |
---|---|
Correlation between high homocysteine and stroke severity | |
Potential role of homocysteine in neurodegenerative diseases |
Metabolic Disorders
Association with Metabolic Syndrome
This compound's relationship with metabolic syndrome has been highlighted in several studies. Elevated homocysteine levels are linked to insulin resistance and increased risk for type 2 diabetes mellitus . The compound's involvement in protein N-homocysteinylation provides insights into its pathogenic mechanisms related to metabolic disorders .
Clinical Implications
Understanding the biochemical pathways involving this compound can lead to potential therapeutic interventions targeting hyperhomocysteinemia. For instance, supplementation with vitamins B6, B12, and folate has been suggested to lower homocysteine levels, thereby mitigating associated health risks .
Mechanism of Action
D-Homocystine exerts its effects through its involvement in the metabolism of homocysteine. It participates in the transsulfuration pathway, where it is converted to cystathionine and then to cysteine. This pathway is crucial for regulating methionine availability, protein homeostasis, and DNA methylation . Impaired metabolism of this compound can lead to elevated levels of homocysteine, which is associated with various pathological conditions such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes .
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A sulfur-containing amino acid formed by the demethylation of methionine. It is a precursor to D-Homocystine.
Cysteine: A sulfur-containing amino acid that is a product of the reduction of this compound.
Uniqueness of this compound
This compound is unique due to its role as a dimer of homocysteine, connected by a disulfide bond. This structural feature allows it to participate in specific biochemical pathways and reactions that are distinct from those of its monomeric counterpart, homocysteine .
Biological Activity
D-Homocystine, a derivative of homocysteine, has garnered attention in recent research due to its biological activities and implications in various health conditions. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and associated case studies.
Overview of this compound
This compound is formed through the oxidation of homocysteine and is involved in several metabolic processes. Elevated levels of homocysteine are linked to cardiovascular diseases, neurological disorders, and other health issues. Understanding the biological activity of this compound can provide insights into its role in these conditions.
Metabolism of Homocysteine
Homocysteine is metabolized through two main pathways: remethylation and transsulfuration .
- Remethylation involves the conversion of homocysteine back to methionine, primarily facilitated by the enzyme methylene tetrahydrofolate reductase (MTHFR) and requires folate as a cofactor.
- Transsulfuration converts homocysteine into cystathionine via cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor.
The imbalance in these pathways can lead to hyperhomocysteinemia, a risk factor for various diseases.
1. Cytotoxicity and Cell Viability
Studies have shown that this compound exhibits cytotoxic effects on certain cell lines. The biological activity is often assessed using various assays:
Assay Type | Description |
---|---|
MTT Assay | Measures cell viability based on mitochondrial activity. |
TUNEL Assay | Detects DNA fragmentation indicative of apoptosis. |
Comet Assay | Assesses DNA damage at the single-cell level. |
Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Role in Cardiovascular Health
Elevated levels of homocysteine are associated with cardiovascular diseases. A study found that vitamin D may modulate homocysteine metabolism by regulating CBS expression, thereby affecting serum levels of homocysteine and its derivatives like this compound .
- A significant decrease in serum homocysteine levels was observed with increased vitamin D levels, indicating a potential pathway for managing cardiovascular risks associated with hyperhomocysteinemia.
Case Study 1: Hyperhomocysteinemia and Cardiovascular Risk
A clinical study evaluated the relationship between serum homocysteine levels and cardiovascular disease among patients with varying vitamin D statuses. Results demonstrated that patients with lower vitamin D levels exhibited higher homocysteine concentrations, correlating with increased cardiovascular risk factors .
Case Study 2: this compound's Anticancer Properties
In vitro studies on cancer cell lines treated with this compound showed a reduction in cell proliferation and increased apoptosis rates compared to control groups. This suggests that this compound may serve as a potential adjunctive therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing D-Homocystine in laboratory settings?
this compound synthesis typically involves oxidative dimerization of D-homocysteine under controlled conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental details, including reagent concentrations (e.g., Sigma-Aldrich H5134 for this compound) and reaction conditions, should align with reproducibility standards outlined in journals like the Beilstein Journal of Organic Chemistry . For novel compounds, full spectral data and purity metrics (≥95%) are mandatory .
Q. How does this compound interact with cellular redox pathways compared to its L-isomer?
this compound’s stereospecificity influences its bioavailability and enzymatic interactions. For example, in ferroptosis studies, this compound does not contribute to glutathione (GSH) synthesis but may inhibit lipid peroxidation independently, unlike L-homocystine. Experimental designs should include isotope-labeled tracing and comparative assays (e.g., cystine vs. homocystine uptake) to isolate stereochemical effects .
Q. What are the key challenges in maintaining this compound stability during in vitro experiments?
this compound is prone to oxidation and pH-dependent degradation. Stabilization requires anaerobic buffers (e.g., nitrogen-purged PBS), low-temperature storage, and antioxidants like deferoxamine (DFO) to mitigate iron-catalyzed reactions. Include stability curves and degradation product analysis (via HPLC-MS) in methodology sections .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical effects of this compound across different studies?
Discrepancies often arise from variations in cell models (e.g., cancer vs. primary cells), media composition (e.g., cystine-free vs. supplemented), or assay endpoints (e.g., viability vs. lipid ROS). To address this:
- Conduct meta-analyses using PRISMA guidelines to identify confounding variables.
- Replicate experiments under standardized conditions (e.g., ATCC-recommended media).
- Apply contradiction frameworks, such as triangulating data from orthogonal assays (e.g., RNA-seq + metabolomics) .
Q. What methodological frameworks are optimal for studying this compound’s role in non-canonical cell death pathways?
Use the PICO framework to structure hypotheses:
- Population : Specific cell lines (e.g., HT-1080 fibroblasts).
- Intervention : this compound dosing (e.g., 0–100 µM).
- Comparison : L-homocystine, cystine, or ferroptosis inducers (e.g., RSL3).
- Outcome : Quantify lipid peroxidation (via C11-BODIPY) or GPX4 activity . Pair with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize mechanistic studies .
Q. How can computational modeling enhance the study of this compound’s pharmacokinetics and toxicity?
Molecular dynamics simulations can predict this compound’s membrane permeability and binding affinity to transporters (e.g., xCT). Combine with in vitro data (e.g., LC-MS/MS plasma profiles) to validate models. Tools like AutoDock Vina or GROMACS are recommended for energy minimization and docking studies .
Q. Data Analysis and Validation
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in high-throughput screens?
- Use non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
- Apply ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons.
- Include negative controls (e.g., homocysteine-free media) to isolate compound-specific effects .
Q. How should researchers address batch-to-batch variability in this compound reagent quality?
Implement quality control (QC) protocols:
- Certificate of Analysis (CoA) verification for each batch (e.g., ≥98% purity via HPLC).
- Internal validation using reference standards (e.g., Sigma-Aldrich H5134).
- Pre-experiment stability testing under intended assay conditions .
Q. Ethical and Reproducibility Considerations
Q. What guidelines ensure ethical reporting of this compound studies involving human-derived cell lines?
Adhere to institutional review board (IRB) protocols for cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing). Disclose sourcing (e.g., ATCC) and consent procedures in the "Participant Selection" section of manuscripts .
Q. How can researchers improve the reproducibility of this compound-related findings?
Follow the ARRIVE guidelines for preclinical studies:
Properties
IUPAC Name |
2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861945 | |
Record name | (RS)-Homocystine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Homocystine | |
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Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
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CAS No. |
462-10-2, 870-93-9, 6027-15-2 | |
Record name | Homocystine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=462-10-2 | |
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Record name | Homocystine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462102 | |
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Record name | DL-Homocystine | |
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Record name | NSC206271 | |
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Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |
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Record name | (RS)-Homocystine | |
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Record name | DL-homocystine | |
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Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 - 265 °C | |
Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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